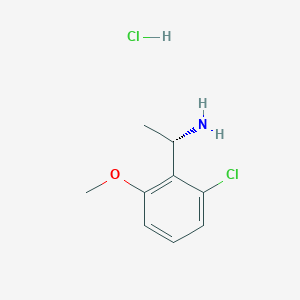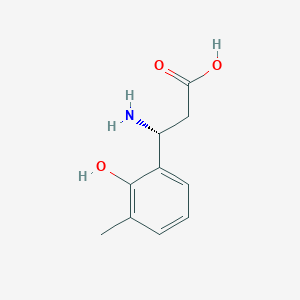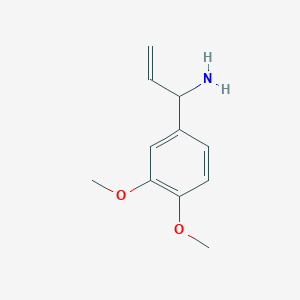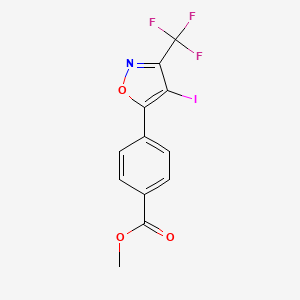
3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and materials science due to their unique electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene typically involves the Suzuki coupling reaction. This reaction is performed between 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene . The reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding hydrogen-substituted thiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The electronic properties of the thiophene ring play a crucial role in its interaction with these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene
- 3-bromo-2-(5-methylthiophen-2-yl)benzofuran
- 2-butylthiophene
- 2-octylthiophene
Uniqueness
3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in the development of advanced materials for electronic applications .
Propiedades
Fórmula molecular |
C13H9BrS3 |
|---|---|
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C13H9BrS3/c1-8-4-5-11(16-8)13-9(14)7-12(17-13)10-3-2-6-15-10/h2-7H,1H3 |
Clave InChI |
LAYQTUOVBFZKQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=C(C=C(S2)C3=CC=CS3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13044905.png)
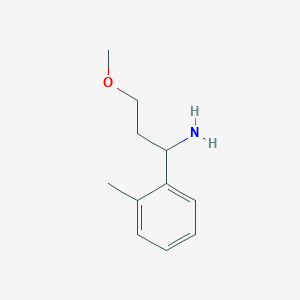
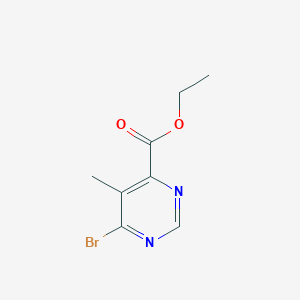

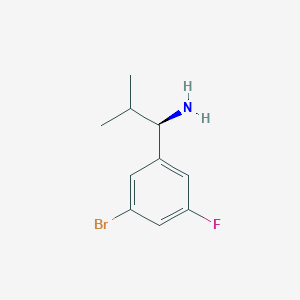

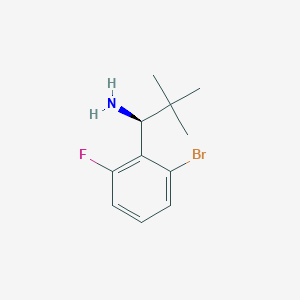

![5-(3,4-Dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B13044961.png)
